Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
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Overview
Description
Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups. The presence of a prop-2-yn-1-yl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl carbamates.
Scientific Research Applications
Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The prop-2-yn-1-yl group may also participate in interactions with other biomolecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl N-(6-methoxy-5-(trifluoromethyl)pyridin-3-yl)carbamate: This compound shares a similar carbamate structure but with different substituents on the phenyl ring.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a prop-2-yn-1-yl group, used in different chemical contexts.
Uniqueness
Prop-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84971-11-9 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
prop-2-ynyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-5-7-18-14(16)15-12-8-10(3)13(17-6-2)11(4)9-12/h1,8-9H,6-7H2,2-4H3,(H,15,16) |
InChI Key |
RIYGEFXKSMZHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OCC#C)C |
Origin of Product |
United States |
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